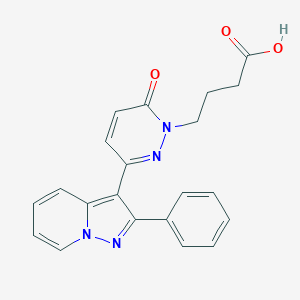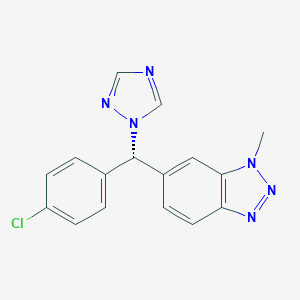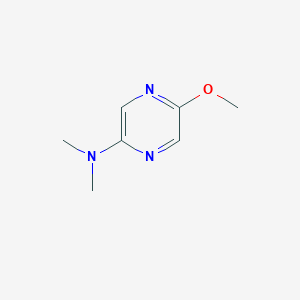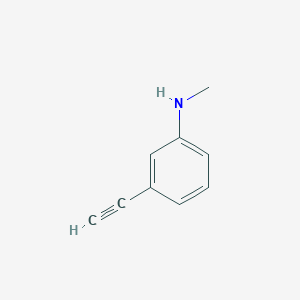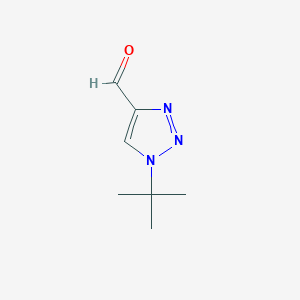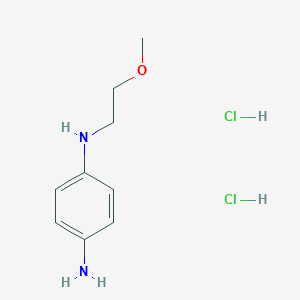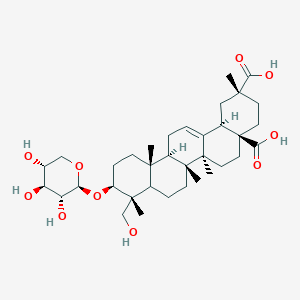
Esculentoside O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside O is a triterpenoid saponin compound that is mainly found in the roots of Phytolacca esculenta. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The purpose of
Mécanisme D'action
The mechanism of action of esculentoside O is not fully understood. However, several studies have reported that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. Esculentoside O has also been found to regulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
Esculentoside O has been found to have various biochemical and physiological effects. This compound has been shown to regulate the production of various cytokines and chemokines involved in inflammation. Additionally, esculentoside O has been found to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been shown to regulate the production of various immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using esculentoside O in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a versatile compound for studying various biological processes. However, one of the limitations of using esculentoside O in lab experiments is its complex synthesis method. This compound requires several steps for purification and identification, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for studying esculentoside O. One of the directions is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of esculentoside O and its effects on various signaling pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for esculentoside O is also an important area for future research.
Conclusion
In conclusion, esculentoside O is a triterpenoid saponin compound that has various biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. The synthesis of this compound is a complex process that involves several steps. Esculentoside O exerts its biological activities by modulating various signaling pathways and regulating the expression of various genes. This compound has several advantages and limitations for lab experiments, and there are several future directions for studying its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of esculentoside O is a complex process that involves several steps. The first step is the extraction of the compound from the roots of Phytolacca esculenta using a suitable solvent. The extracted compound is then purified using various chromatographic techniques, such as column chromatography and thin-layer chromatography. The final step involves the identification and characterization of the compound using various spectroscopic techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Esculentoside O has been extensively studied for its various biological activities. Several studies have reported that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Esculentoside O has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have immunomodulatory effects by regulating the production of various immune cells, such as T cells and B cells.
Propriétés
Numéro CAS |
139198-58-6 |
|---|---|
Nom du produit |
Esculentoside O |
Formule moléculaire |
C35H54O10 |
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
(2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C35H54O10/c1-30(28(40)41)12-14-35(29(42)43)15-13-33(4)19(20(35)16-30)6-7-23-31(2)10-9-24(45-27-26(39)25(38)21(37)17-44-27)32(3,18-36)22(31)8-11-34(23,33)5/h6,20-27,36-39H,7-18H2,1-5H3,(H,40,41)(H,42,43)/t20-,21-,22?,23-,24+,25+,26-,27+,30-,31+,32+,33-,34-,35+/m1/s1 |
Clé InChI |
MMUZCGDUYFPTGC-SVVMJXLASA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Synonymes |
3-O-beta-D-xylopyransoyl-esculenic acid esculentoside O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



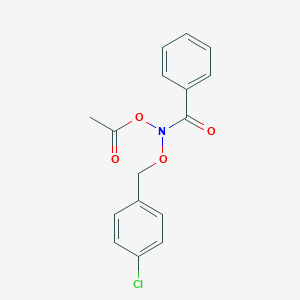

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
